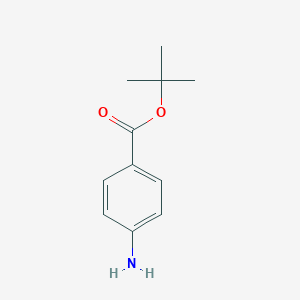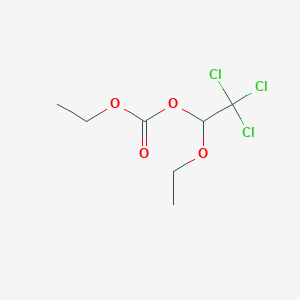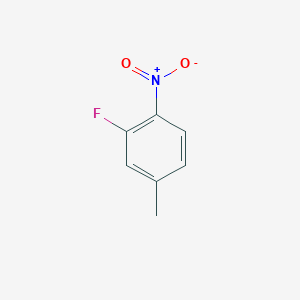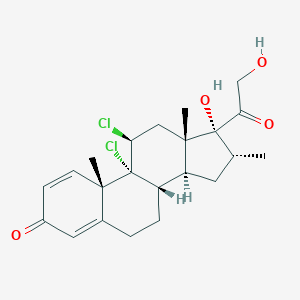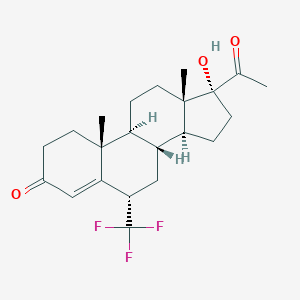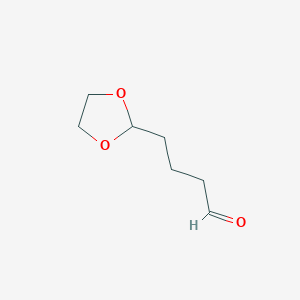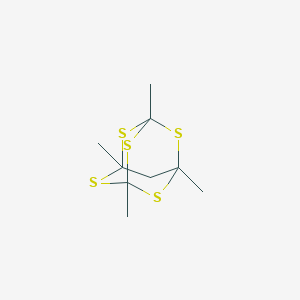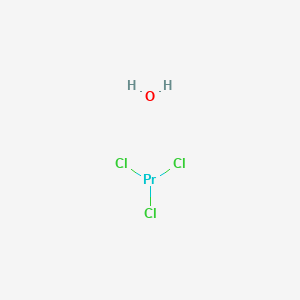
3,5-Dibromobiphenyl-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromobiphenyl-2-amine is an organic compound with the molecular formula C₁₂H₉Br₂N It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an amine group is substituted at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dibromobiphenyl-2-amine can be synthesized through a multi-step process involving the bromination of biphenyl followed by amination. One common method involves the bromination of biphenyl to form 3,5-dibromobiphenyl, which is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dibromobiphenyl-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized biphenyl derivatives, while reduction can produce different amine derivatives.
科学的研究の応用
3,5-Dibromobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants and polymers.
作用機序
The mechanism of action of 3,5-Dibromobiphenyl-2-amine involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
3,5-Dibromobiphenyl: Similar structure but lacks the amine group.
2-Aminobiphenyl: Similar structure but lacks the bromine atoms.
3,5-Dichlorobiphenyl-2-amine: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromobiphenyl-2-amine is unique due to the presence of both bromine atoms and an amine group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research.
特性
IUPAC Name |
2,4-dibromo-6-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIFDXFCGYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348070 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-95-5 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

